molecular formula C8H6ClNO B13135403 4-Chloro-3-methylbenzo[d]isoxazole

4-Chloro-3-methylbenzo[d]isoxazole

Katalognummer: B13135403
Molekulargewicht: 167.59 g/mol
InChI-Schlüssel: RKEPYRSRDOBAJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-methylbenzo[d]isoxazole is a heterocyclic compound with the molecular formula C8H6ClNO. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbenzo[d]isoxazole typically involves the cyclization of appropriate precursorsThe reaction mixture is then refluxed for several hours, and the product is isolated through extraction and distillation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of eco-friendly and cost-effective methods is a focus of ongoing research .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Wirkmechanismus

The mechanism of action of 4-Chloro-3-methylbenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The compound’s effects are mediated through specific pathways, which can vary based on its structural modifications and the biological context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Chloro-3-methylbenzo[d]isoxazole is unique due to the presence of both chlorine and methyl substituents on the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H6ClNO

Molekulargewicht

167.59 g/mol

IUPAC-Name

4-chloro-3-methyl-1,2-benzoxazole

InChI

InChI=1S/C8H6ClNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3

InChI-Schlüssel

RKEPYRSRDOBAJC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2=C1C(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.